molecular formula C17H17N3O B2838987 N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide CAS No. 476634-15-8

N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide

Cat. No.: B2838987
CAS No.: 476634-15-8
M. Wt: 279.343
InChI Key: YENUQJUWLMKXCA-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, antitumor, antihypertensive, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide typically involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with butanoyl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of the aniline derivative attacks the carbonyl carbon of the butanoyl chloride, forming the desired amide bond .

    Starting Materials: 4-(1H-benzimidazol-2-yl)aniline and butanoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The product is purified by recrystallization from ethanol or by column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at reflux temperature.

    Substitution: Bromine in acetic acid at room temperature for bromination.

Major Products Formed

    Oxidation: Formation of N-[4-(1H-benzimidazol-2-yl)phenyl]butanoic acid.

    Reduction: Formation of N-[4-(1H-benzimidazol-2-yl)phenyl]butylamine.

    Substitution: Formation of N-[4-(1H-benzimidazol-2-yl)-3-bromophenyl]butanamide.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-(1H-benzimidazol-2-yl)aniline: A precursor in the synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide.

    N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a butanamide group.

    N-[4-(1H-benzimidazol-2-yl)phenyl]propionamide: Similar structure but with a propionamide group instead of a butanamide group.

Uniqueness

This compound is unique due to its specific butanamide group, which can influence its biological activity and interactions with molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-5-16(21)18-13-10-8-12(9-11-13)17-19-14-6-3-4-7-15(14)20-17/h3-4,6-11H,2,5H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENUQJUWLMKXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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